molecular formula C14H18N2O B5161240 3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

Cat. No. B5161240
M. Wt: 230.31 g/mol
InChI Key: LQYQDPPDAJBYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. It has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it may exert its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can induce apoptosis in cancer cells, inhibit cell proliferation, and decrease the expression of oncogenes. Additionally, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a fluorescent probe for imaging studies. Additionally, its anti-cancer and anti-inflammatory properties make it a promising candidate for further research in the field of medicinal chemistry. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

Future research on 3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one should focus on further elucidating its mechanism of action and potential side effects. Additionally, research should investigate its potential use in combination therapies for cancer and other diseases. Furthermore, its potential as a fluorescent probe for imaging studies should be explored in greater detail. Finally, research should investigate its potential use in the development of new anti-inflammatory drugs.

Synthesis Methods

The synthesis of 3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is achieved through a multistep process that involves the reaction of 2,3-dihydroindole with 2,2-dimethylpropanal in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with an amine, followed by oxidation and dehydration to yield the final product.

Scientific Research Applications

3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, it has been investigated for its potential use as a fluorescent probe for imaging studies.

properties

IUPAC Name

3-(2,2-dimethylpropyliminomethyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-14(2,3)9-15-8-11-10-6-4-5-7-12(10)16-13(11)17/h4-8,16-17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYQDPPDAJBYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN=CC1=C(NC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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